molecular formula C8H6N4 B1429842 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile CAS No. 864274-02-2

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile

Cat. No. B1429842
M. Wt: 158.16 g/mol
InChI Key: HOLCRMTZJGHGTB-UHFFFAOYSA-N
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Description

“1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile” is a chemical compound with the molecular formula C8H6N4 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Scientific Research Applications

  • Photolysis and Rearrangement Studies : Mitchell and Rees (1987) explored the photolysis of 1-aryl-1,2,3-triazoles, leading to rearrangements via 1H-azirines. This research sheds light on the stability and transformation pathways of compounds like 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile under specific conditions, providing insights into its photochemical properties (Mitchell & Rees, 1987).

  • Synthesis of Novel Derivatives : Al‐Azmi and Mahmoud (2020) reported the synthesis and antimicrobial activities of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, which are structurally related to 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile. Their research highlights the compound's potential in creating antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

  • Catalytic Applications : Saleem et al. (2014) investigated catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. Their work illustrates the potential of using 1,2,3-triazole derivatives as ligands in catalytic processes, which could be relevant for 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile (Saleem et al., 2014).

  • Corrosion Inhibition Studies : Guo et al. (2019) conducted a study on the corrosion inhibition of carbon steel using pyrazolotriazole derivatives, which share a structural similarity with 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile. This research is significant for understanding the compound's application in corrosion prevention (Guo et al., 2019).

  • Environmental Impact Assessment : Reemtsma et al. (2010) assessed the occurrence and removal of benzotriazoles, including 1H-benzo-1,2,3-triazole, from wastewater. This study is crucial for understanding the environmental implications and treatment of compounds related to 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile (Reemtsma et al., 2010).

properties

IUPAC Name

3-methylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLCRMTZJGHGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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